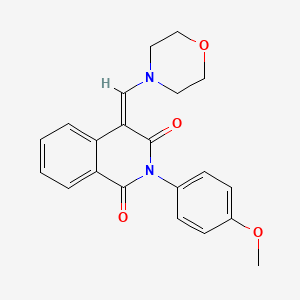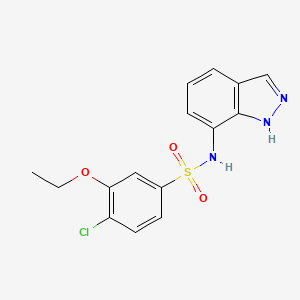
2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione, also known as MMQ, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. MMQ is a member of the isoquinolinedione family of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to interact with the GABA(A) receptor, which is involved in the regulation of neuronal excitability. 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has also been shown to modulate the activity of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can modulate the activity of ion channels and receptors in the nervous system, leading to changes in neuronal signaling and synaptic transmission.
实验室实验的优点和局限性
One of the major advantages of using 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is also stable under normal laboratory conditions, making it a convenient tool for research. However, one limitation of using 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione. One area of interest is the development of new drugs based on the structure of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione for the treatment of cancer and other inflammatory diseases. Another area of interest is the study of the mechanism of action of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione, particularly its interactions with ion channels and receptors in the nervous system. Finally, there is potential for the use of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione as a tool for the study of neuronal signaling and synaptic transmission, which could lead to new insights into the functioning of the nervous system.
合成方法
The synthesis of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione involves the reaction of 4-methoxybenzaldehyde and 4-morpholinecarboxaldehyde in the presence of a base catalyst, followed by cyclization with maleic anhydride. The resulting product is purified by recrystallization to obtain 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione as a white crystalline powder. The synthesis of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is relatively straightforward and can be performed on a small to medium scale in a laboratory setting.
科学研究应用
2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to exhibit anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. In neuroscience research, 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to modulate the activity of ion channels and receptors, making it a potential tool for the study of neuronal signaling and synaptic transmission.
属性
IUPAC Name |
(4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-16-8-6-15(7-9-16)23-20(24)18-5-3-2-4-17(18)19(21(23)25)14-22-10-12-27-13-11-22/h2-9,14H,10-13H2,1H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLYYWSXHRPJPB-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=CN4CCOCC4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3/C(=C/N4CCOCC4)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5019778.png)

![N-[4-(benzyloxy)benzyl]-5-indanamine](/img/structure/B5019786.png)
![1-{[2,2-bis(3-methylphenyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5019794.png)
![N-(4-chlorophenyl)-N'-{2-[(2-methylbenzyl)thio]ethyl}urea](/img/structure/B5019798.png)
![4-(2-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5019805.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B5019823.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5019834.png)
![4-chloro-2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5019843.png)
![N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5019863.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5019865.png)
![N-(2-chlorophenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide](/img/structure/B5019871.png)
![3-(2-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5019877.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5019878.png)